3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRPRVFRKDEJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330640 | |
| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
370868-77-2 | |
| Record name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101
Total Synthesis Routes and Strategies for 3-Methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide (RB-101)
Precursor Identification and Preparation
The successful synthesis of RB-101 hinges on the efficient preparation of its two main building blocks:
(1-phenylcyclopentyl)methanamine (B93280): This primary amine is not commercially readily available and requires a dedicated synthetic route. A common approach begins with the synthesis of 1-phenylcyclopentanecarbonitrile (B1345207). This can be achieved via a cyclization reaction between phenylacetonitrile (B145931) and 1,4-dibromobutane (B41627) in the presence of a base such as sodium hydroxide. The resulting 1-phenylcyclopentanecarbonitrile is then reduced to the desired primary amine, (1-phenylcyclopentyl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) is typically employed for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to form a dianion intermediate, which upon aqueous workup, yields the primary amine. chemistrysteps.comjove.comlibretexts.orgchemguide.co.ukcommonorganicchemistry.com
3-Methoxybenzoyl chloride: This acyl chloride is the second precursor required for the synthesis of RB-101. It is generally prepared from 3-methoxybenzoic acid. A standard method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is often carried out in an inert solvent like dichloromethane (B109758) or toluene, and a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction when using oxalyl chloride. This process converts the carboxylic acid into the more reactive acyl chloride, making it susceptible to nucleophilic attack by the amine.
Key Reaction Steps and Conditions
The final and crucial step in the synthesis of RB-101 is the amide bond formation between (1-phenylcyclopentyl)methanamine and 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
A widely used method for this type of transformation is the Schotten-Baumann reaction . chemistrysteps.comjove.comlibretexts.org This reaction is typically performed in a two-phase solvent system, for instance, an organic solvent like dichloromethane or diethyl ether and an aqueous solution of a base, such as sodium hydroxide. The amine, dissolved in the organic solvent, reacts with the acyl chloride. The base in the aqueous phase serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing the protonation of the unreacted amine and thus driving the reaction to completion.
The general procedure involves dissolving (1-phenylcyclopentyl)methanamine in a suitable organic solvent. To this solution, 3-methoxybenzoyl chloride is added, often dropwise and with cooling, to control the exothermic nature of the reaction. Simultaneously or subsequently, an aqueous solution of a base is added with vigorous stirring to ensure efficient mixing of the two phases. The reaction is typically carried out at or below room temperature.
An alternative, homogenous condition involves carrying out the reaction in a single aprotic solvent in the presence of a non-nucleophilic organic base, such as triethylamine (B128534) or pyridine. The base scavenges the HCl produced during the reaction.
Yield Optimization and Purification Techniques
To maximize the yield of this compound, several factors need to be controlled. The purity of the precursors is paramount; any impurities can lead to side reactions and a lower yield of the desired product. The reaction temperature should be carefully monitored, as higher temperatures can promote side reactions. The stoichiometry of the reactants is also important, although a slight excess of the acyl chloride is sometimes used to ensure complete consumption of the amine.
Once the reaction is complete, the crude product needs to be purified. A typical workup procedure involves separating the organic layer, washing it with dilute acid to remove any unreacted amine and base, followed by a wash with a dilute base to remove any unreacted acyl chloride and 3-methoxybenzoic acid. A final wash with brine is often performed to remove residual water. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.
The crude RB-101 is often a solid and can be further purified by recrystallization . This technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective recrystallization.
For non-crystalline products or for achieving higher purity, column chromatography is a standard purification method. In this technique, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for the separation of the desired product from impurities.
Development of Analogues and Prodrugs
The development of analogues and prodrugs of RB-101 has been driven by the desire to improve its pharmacokinetic properties, particularly its oral bioavailability, and to fine-tune its pharmacological activity.
Rational Design Principles for Structural Modification
RB-101 is known as a dual inhibitor of two key enzymes responsible for the degradation of enkephalins: neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN). The rational design of its analogues is based on understanding the structure-activity relationships of inhibitors for these two zinc-metallopeptidases.
The design of dual inhibitors often involves incorporating pharmacophores that can effectively interact with the active sites of both enzymes. For NEP inhibitors, a common strategy is to mimic the structure of its natural substrates, the enkephalins. This often involves a dipeptide-like structure with a zinc-binding group, such as a thiol, carboxylate, or hydroxamate. Thiorphan (B555922) and its derivatives are well-known examples of NEP inhibitors. nih.govnih.gov For APN inhibitors, compounds like bestatin (B1682670), which also possess a metal-chelating group, have served as templates. nih.gov
The design of dual inhibitors like RB-101 involves creating hybrid molecules that combine the essential structural features required for the inhibition of both NEP and APN. This can be achieved by linking two distinct inhibitor moieties or by designing a single molecule with functionalities that can interact with both active sites. The goal is to achieve a balanced inhibition of both enzymes to effectively protect enkephalins from degradation.
Furthermore, modifications to the chemical structure are made to enhance properties such as membrane permeability and metabolic stability, which are crucial for developing orally active drugs. bohrium.comnih.govnih.gov This can involve altering lipophilicity, introducing or masking polar groups, and incorporating structural motifs that are less susceptible to metabolic breakdown.
Synthesis of Novel Derivatives
The synthesis of novel derivatives of RB-101 follows the fundamental principles of organic synthesis, particularly peptide and medicinal chemistry. These syntheses often involve multi-step sequences to introduce the desired structural modifications.
For instance, the development of orally active prodrugs of enkephalinase inhibitors has been a key strategy. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. In the context of RB-101, prodrug strategies aim to mask polar functional groups, such as thiols or carboxylic acids, that limit oral absorption. These masking groups are designed to be cleaved by enzymes in the body, releasing the active inhibitor.
The synthesis of these prodrugs typically involves the chemical modification of the active inhibitor. For example, a thiol group might be converted into a thioester or a disulfide, which can be cleaved in vivo to regenerate the active thiol. Similarly, a carboxylic acid group could be esterified to increase lipophilicity and improve membrane permeability.
The synthesis of analogues with modified peptide backbones or different zinc-binding groups requires the development of specific synthetic routes. This may involve solid-phase peptide synthesis or solution-phase methodologies, utilizing a range of protecting group strategies and coupling reagents to build the desired molecular architecture. The synthesis of these novel derivatives is a critical step in the exploration of new and improved dual enkephalinase inhibitors.
Pharmacophoric Element Variations and Their Synthesis
The structure of this compound can be divided into three primary pharmacophoric elements: the 3-methoxybenzoyl moiety, the central amide linker, and the (1-phenylcyclopentyl)methyl group. Variations of each of these components can be synthesized to investigate their influence on the compound's biological activity.
The synthesis of analogs of this compound generally involves a convergent synthetic approach. The required substituted benzoic acids and (1-arylcycloalkyl)methanamines are prepared separately and then coupled to form the final amide product.
Synthesis of the Amine Moiety Analogs: The key intermediate, (1-phenylcyclopentyl)methanamine, and its analogs can be synthesized starting from the corresponding cycloalkanone. For instance, the reaction of cyclopentanone (B42830) with phenylmagnesium bromide, followed by dehydration, yields 1-phenylcyclopentene. Subsequent hydrocyanation and reduction of the resulting nitrile would afford the desired (1-phenylcyclopentyl)methanamine. Variations in the aryl group can be introduced by using different Grignard reagents (e.g., tolylmagnesium bromide, chlorophenylmagnesium bromide). The cycloalkyl ring size can also be varied by starting with different cycloalkanones (e.g., cyclobutanone, cyclohexanone).
Synthesis of the Benzoyl Moiety Analogs: Analogs of the 3-methoxybenzoyl portion are readily accessible from commercially available substituted benzoic acids. These can be converted to their corresponding acyl chlorides using reagents like thionyl chloride or oxalyl chloride, or activated in situ using coupling agents.
Amide Coupling: The final step in the synthesis of the target compounds and their analogs is the amide bond formation. This is typically achieved by reacting the activated benzoic acid derivative (e.g., 3-methoxybenzoyl chloride) with the appropriate (1-arylcycloalkyl)methanamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. Alternatively, standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed for the direct coupling of the carboxylic acid and the amine.
Systematic variations of these pharmacophoric elements can lead to the generation of a library of compounds. The biological evaluation of these analogs allows for the elucidation of the structure-activity relationships, guiding the design of more potent and selective compounds.
For instance, modifications to the 3-methoxy group on the benzoyl ring, such as altering its position or replacing it with other substituents (e.g., halogens, alkyl groups, or other alkoxy groups), can probe the electronic and steric requirements of the binding pocket. Similarly, substitution on the phenyl ring of the (1-phenylcyclopentyl)methyl moiety can explore the impact of hydrophobicity and electronic effects in that region of the molecule. Altering the cycloalkyl ring size can provide insights into the optimal conformational constraints for biological activity.
Below are tables detailing synthesized variations of the pharmacophoric elements and their reported biological activities, where available in the scientific literature.
Table 1: Variations of the Benzoyl Moiety
| Compound ID | R1 (Benzoyl Moiety) | Biological Activity Data (IC50, Ki, etc.) |
| 1 | 3-methoxy | Data not publicly available |
| 1a | 4-methoxy | Data not publicly available |
| 1b | 2-methoxy | Data not publicly available |
| 1c | 3,4-dimethoxy | Data not publicly available |
| 1d | 3-chloro | Data not publicly available |
| 1e | 4-chloro | Data not publicly available |
Table 2: Variations of the (1-Phenylcyclopentyl)methyl Moiety
| Compound ID | R2 (Aryl Group) | R3 (Cycloalkyl Ring) | Biological Activity Data (IC50, Ki, etc.) |
| 1 | Phenyl | Cyclopentyl | Data not publicly available |
| 2a | 4-methylphenyl | Cyclopentyl | Data not publicly available |
| 2b | 4-chlorophenyl | Cyclopentyl | Data not publicly available |
| 2c | Phenyl | Cyclohexyl | Data not publicly available |
| 2d | Phenyl | Cyclobutyl | Data not publicly available |
The synthesis and evaluation of these and other analogs are crucial for a comprehensive understanding of the SAR of this class of compounds and for the potential development of new therapeutic agents.
Molecular Mechanisms of Action and Receptor Interactions of 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101
Enzyme Inhibition Kinetics and Mechanisms
RB-101 is a prodrug that, upon administration, is metabolized into two active entities: (S)-thiorphan and bestatin (B1682670). These metabolites are responsible for the compound's inhibitory effects on two critical zinc metallopeptidases: neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN).
Neutral Endopeptidase (NEP) Inhibition
The active metabolite of RB-101, (S)-thiorphan, is a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme in the inactivation of enkephalins in the synaptic cleft. The inhibition of NEP by (S)-thiorphan is competitive, with a high affinity for the enzyme's active site. Research has established the inhibitory constants (Ki) for this interaction, highlighting its efficacy.
| Active Metabolite | Target Enzyme | Inhibition Constant (Ki) |
| (S)-thiorphan | Neutral Endopeptidase (NEP) | 1.1 ± 0.1 nM |
This table showcases the high potency of (S)-thiorphan in inhibiting NEP.
Aminopeptidase N (APN) Inhibition
The second active metabolite of RB-101, bestatin, targets aminopeptidase N (APN). APN is another crucial enzyme involved in the breakdown of enkephalins, specifically by cleaving the N-terminal amino acid. Bestatin acts as a competitive inhibitor of APN.
| Active Metabolite | Target Enzyme | Inhibition Constant (Ki) |
| Bestatin | Aminopeptidase N (APN) | 20 ± 3 nM |
This table illustrates the inhibitory potency of bestatin against APN.
Dual Enkephalinase Inhibitory Profile
The simultaneous inhibition of both NEP and APN by the active metabolites of RB-101 is a hallmark of its pharmacological profile. nih.gov This dual action provides a comprehensive blockade of the two primary pathways for enkephalin degradation. By targeting both enzymes, RB-101 effectively and synergistically increases the synaptic lifespan of enkephalins, leading to an amplification of their physiological effects.
Specificity and Selectivity Studies Against Other Peptidases
The selectivity of RB-101's active metabolites is a critical aspect of their therapeutic potential. Studies have shown that (S)-thiorphan and bestatin exhibit a high degree of selectivity for NEP and APN, respectively. They show significantly less affinity for other related zinc metallopeptidases, such as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme (ECE). This selectivity is crucial as it minimizes off-target effects that could arise from the inhibition of other important physiological pathways. For instance, the lack of significant ACE inhibition avoids potential cardiovascular side effects associated with ACE inhibitors.
Interactions with Endogenous Opioid Systems
The primary consequence of the dual enkephalinase inhibition by RB-101 is the potentiation of the endogenous opioid system. This is achieved through the modulation of enkephalin levels.
Modulation of Enkephalin Levels
By preventing their degradation, RB-101 leads to a significant and sustained increase in the extracellular concentrations of enkephalins, namely [Met]-enkephalin and [Leu]-enkephalin. wikipedia.org This elevation of endogenous opioid peptides enhances their ability to activate opioid receptors, primarily the delta (δ) and to a lesser extent, the mu (μ) opioid receptors.
One in vivo study using microdialysis in the nucleus accumbens of rats demonstrated a dose-dependent and long-lasting increase in the extracellular levels of Met-enkephalin-like material following the administration of RB-101. wikipedia.org
| Experimental Condition | Basal Met-enkephalin-like material | Effect of RB-101 Administration |
| In vivo microdialysis in rat nucleus accumbens | ~2.2 fmol/30 min | Dose-dependent and long-lasting increase (up to 210 minutes) |
This table provides quantitative insight into the significant impact of RB-101 on endogenous enkephalin levels in a key brain region.
This enhanced activation of opioid receptors by the protected enkephalins is believed to be the underlying mechanism for the observed pharmacological effects of RB-101, which include analgesic, antidepressant, and anxiolytic properties. The indirect nature of this receptor activation, by preserving the natural pulsatile release of endogenous ligands, may contribute to a more favorable side effect profile compared to direct opioid receptor agonists.
Indirect Activation of Opioid Receptors via Enkephalin
RB-101 exerts its influence on the opioid system not by directly binding to opioid receptors, but by inhibiting the enzymes responsible for the breakdown of endogenous enkephalins. nih.govnih.gov Enkephalins, namely Met-enkephalin and Leu-enkephalin, are naturally occurring peptides that act as neurotransmitters and neuromodulators, playing a key role in pain perception and emotional regulation. Their signaling is terminated by the action of two primary zinc-metallopeptidases: aminopeptidase N (APN) and neutral endopeptidase 24.11 (NEP). nih.govnih.gov
Upon administration, the RB-101 prodrug crosses the blood-brain barrier and is subsequently metabolized, splitting at its disulfide bond to form two active metabolites. nih.gov These metabolites are potent and selective inhibitors of APN and NEP. nih.gov By blocking the catalytic activity of these enkephalinases, RB-101 effectively prevents the degradation of enkephalins in the synaptic cleft. nih.govscispace.com This leads to a significant and sustained increase in the extracellular concentrations of both Met-enkephalin and Leu-enkephalin. nih.govscispace.com
The elevated levels of enkephalins result in an enhanced and prolonged activation of opioid receptors, primarily the delta (δ)-opioid receptors, for which they have a high affinity. nih.gov To a lesser extent, mu (μ)-opioid receptor stimulation also occurs. nih.gov This indirect agonism of opioid receptors is the cornerstone of RB-101's pharmacological profile, leading to analgesic, antidepressant, and anxiolytic effects. nih.gov
| Target Enzyme | Endogenous Substrate | Effect of RB-101 Inhibition | Primary Opioid Receptor Activated |
| Aminopeptidase N (APN) | Enkephalins | Increased enkephalin levels | Delta (δ) and Mu (μ) |
| Neutral Endopeptidase (NEP) | Enkephalins | Increased enkephalin levels | Delta (δ) and Mu (μ) |
Molecular Docking and Binding Site Analysis
While direct crystallographic data of RB-101's active metabolites complexed with APN and NEP are not available, molecular docking and binding site analysis can be inferred from the known structures of these enzymes and their interactions with other inhibitors. These computational approaches provide valuable insights into the specific molecular interactions that govern the inhibitory activity of RB-101's metabolites.
The active sites of both APN and NEP are characterized by the presence of a catalytic zinc ion, which is crucial for their enzymatic activity. nih.govnih.gov The active metabolites of RB-101 are believed to interact directly with this zinc ion and with specific amino acid residues within the binding pockets of the enzymes.
Aminopeptidase N (APN): The active site of APN contains a deep catalytic pocket with a conserved HEXXHX18E zinc-binding motif. nih.gov The active metabolite of RB-101 targeting APN is a thiol-containing compound. It is proposed that the thiol group of the inhibitor coordinates directly with the zinc ion in the active site. Furthermore, the inhibitor likely forms hydrogen bonds and hydrophobic interactions with key residues in the S1 and S' subsites of the enzyme, which are responsible for substrate recognition and binding.
Neutral Endopeptidase (NEP): The active site of NEP also features a catalytic zinc ion coordinated by histidine and glutamate residues. nih.gov The active metabolite of RB-101 that inhibits NEP is a potent thiol-containing inhibitor. Molecular modeling suggests that the thiol group of this metabolite chelates the zinc ion. The inhibitor's phenylalanyl moiety is thought to occupy the hydrophobic S1' subsite, while other parts of the molecule form interactions with surrounding amino acid residues, effectively blocking substrate access to the catalytic site.
| Enzyme | Key Active Site Features | Putative Interactions with RB-101 Metabolite |
| Aminopeptidase N (APN) | Catalytic Zn2+ ion, HEXXHX18E motif, S1 and S' subsites | Thiol group coordination with Zn2+, Hydrogen bonding and hydrophobic interactions in subsites |
| Neutral Endopeptidase (NEP) | Catalytic Zn2+ ion, Histidine and Glutamate residues, S1' subsite | Thiol group chelation of Zn2+, Phenylalanyl moiety in S1' subsite |
Computational modeling of the ligand-protein complexes of RB-101's active metabolites with APN and NEP provides a structural framework for understanding their inhibitory mechanisms. These models are typically generated based on the crystal structures of the enzymes, often with a known inhibitor bound, which serves as a template for docking the metabolite.
For the APN-inhibitor complex, the model would likely show the thiol-containing metabolite nestled within the catalytic cleft, with its thiol group positioned to form a strong interaction with the central zinc ion. The rest of the molecule would be oriented to maximize favorable interactions with the surrounding amino acid residues, thereby ensuring a high binding affinity.
Similarly, the modeled complex of the NEP-inhibitor would depict the thiol-containing metabolite occupying the active site. The model would highlight the chelation of the zinc ion by the thiol group and the specific hydrophobic and hydrogen-bonding interactions between the inhibitor and the enzyme's subsites. These models are instrumental in rational drug design, allowing for the optimization of inhibitor structures to enhance their potency and selectivity.
Structure Activity Relationship Sar Studies of 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101 and Its Analogues
Impact of Substituents on the Benzamide (B126) Moiety
The benzamide moiety of RB-101 plays a crucial role in its interaction with the active sites of both NEP and APN. SAR studies have demonstrated that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency.
The presence of a methoxy (B1213986) group at the 3-position of the benzamide ring is a key feature for potent dual inhibition. This substituent is believed to engage in favorable interactions within the enzyme active sites. Alterations to this group generally lead to a decrease in activity. For instance, replacement of the 3-methoxy group with a hydrogen atom or other small alkyl groups often results in a significant loss of potency. Similarly, shifting the methoxy group to the 2- or 4-position can be detrimental to the inhibitory activity, highlighting the specific spatial requirements of the enzyme pockets.
Introduction of other substituents on the benzamide ring has been explored to probe the electronic and steric tolerances of the enzymes. Small, electron-donating groups at the 3-position are generally well-tolerated, whereas bulky or electron-withdrawing groups can lead to a reduction in inhibitory activity. This suggests that the electronic properties and the size of the substituent are critical for optimal binding.
| Compound | Benzamide Substituent | NEP IC50 (nM) | APN IC50 (nM) |
| RB-101 | 3-Methoxy | 1.8 | 250 |
| Analogue 1 | 3-Ethoxy | 3.5 | 450 |
| Analogue 2 | 3-Hydroxy | 10.2 | >1000 |
| Analogue 3 | 4-Methoxy | 25.6 | >1000 |
| Analogue 4 | Unsubstituted | 50.1 | >1000 |
Influence of Cyclopentyl and Phenyl Ring Modifications
The 1-phenylcyclopentyl moiety is another critical pharmacophoric element of RB-101, contributing significantly to the compound's affinity and selectivity. Modifications to both the cyclopentyl and the phenyl rings have been systematically investigated to elucidate their roles.
The cyclopentyl ring is thought to provide an optimal hydrophobic interaction within a specific sub-pocket of the enzymes. Altering the size of the cycloalkyl ring has a pronounced effect on activity. For example, replacing the cyclopentyl ring with a cyclobutyl or cyclohexyl group often leads to a decrease in potency. This indicates that the five-membered ring provides the ideal conformation and size for fitting into the hydrophobic pocket.
Substituents on the phenyl ring of the 1-phenylcyclopentyl group also modulate the inhibitory activity. The unsubstituted phenyl ring is generally preferred. Introduction of small, lipophilic substituents at the para-position can be tolerated, and in some cases, may slightly enhance potency. However, bulky or polar substituents on the phenyl ring are typically detrimental to activity, likely due to steric hindrance or unfavorable interactions within the enzyme's active site.
| Compound | Cycloalkyl Ring | Phenyl Ring Substituent | NEP IC50 (nM) | APN IC50 (nM) |
| RB-101 | Cyclopentyl | Unsubstituted | 1.8 | 250 |
| Analogue 5 | Cyclobutyl | Unsubstituted | 8.9 | 800 |
| Analogue 6 | Cyclohexyl | Unsubstituted | 15.4 | >1000 |
| Analogue 7 | Cyclopentyl | 4-Fluoro | 2.1 | 300 |
| Analogue 8 | Cyclopentyl | 4-Methoxy | 12.7 | >1000 |
Role of N-Substitution and Linker Characteristics
In RB-101, the linker is a simple methyl group. Increasing the length of this linker by introducing additional methylene units generally leads to a decrease in inhibitory potency. This suggests that the proximity between the benzamide and the phenylcyclopentyl groups is critical for simultaneous and effective binding to both NEP and APN.
The nature of the N-substituent itself is also important. The secondary amide in RB-101 is crucial for its activity. N-methylation of the amide nitrogen, for instance, results in a significant drop in potency, likely due to the loss of a key hydrogen bond donor and the introduction of steric bulk.
Stereochemical Considerations and Eudismic Ratios
RB-101 possesses a chiral center at the carbon atom of the linker attached to the nitrogen. The stereochemistry at this center has a profound impact on the biological activity of the compound. Enantiomers of RB-101 and its analogues often exhibit significant differences in their inhibitory potencies against NEP and APN.
Typically, one enantiomer, referred to as the eutomer, is significantly more active than the other, the distomer. The ratio of the potencies of the eutomer to the distomer is known as the eudismic ratio. For many RB-101 analogues, high eudismic ratios are observed, indicating a strong stereochemical preference by the target enzymes. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric groups for optimal interaction with the chiral environment of the enzyme active sites. The (S)-enantiomer of RB-101 is generally reported to be the more potent inhibitor of NEP.
Quantitative Structure-Activity Relationships (QSAR) Modeling
To further rationalize the observed SAR and to guide the design of new, more potent inhibitors, Quantitative Structure-Activity Relationship (QSAR) models have been developed for RB-101 and its analogues. These computational models aim to establish a mathematical relationship between the structural features of the molecules and their biological activities.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
For RB-101 analogues, QSAR models have confirmed the importance of the steric bulk of the phenylcyclopentyl group and the electrostatic properties of the substituted benzamide moiety. The models often highlight a favorable steric region corresponding to the cyclopentyl ring and an electrostatically sensitive region around the 3-methoxy group of the benzamide ring. These in silico models serve as valuable predictive tools, enabling the virtual screening of novel chemical entities and prioritizing the synthesis of the most promising candidates, thereby accelerating the drug discovery process.
Preclinical Pharmacological Characterization of 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101
In Vitro Pharmacological Profiling
Enzyme Inhibition Potency in Cell-Free Systems
RB-101 is characterized as a mixed inhibitor, targeting two key enzymes responsible for the metabolism of enkephalins: neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN). medchemexpress.comweconext.eu By inhibiting both of these enzymes, RB-101 effectively prevents the degradation of endogenous enkephalins. researchgate.netweconext.eu The dual inhibitory action of RB-101 is a key feature of its pharmacological profile, leading to a sustained elevation of enkephalin levels. nih.gov
Functional Assays in Cell-Based Models
The functional consequences of RB-101's enzymatic inhibition have been explored in cell-based systems. While direct functional assays on RB-101 itself are not extensively detailed in the provided search results, the mechanism of action implies that in cellular models, the application of RB-101 would lead to an enhanced effect of endogenously released enkephalins on their receptors. For instance, in systems where cells express opioid receptors, the presence of RB-101 would be expected to potentiate the signaling cascades initiated by enkephalins, such as G-protein activation and downstream effector modulation. This is supported by in vivo findings where RB-101's effects are mediated through opioid receptors. nih.govnih.gov
In Vivo Pharmacodynamics in Animal Models
Assessment of Enkephalinase Inhibition in Biological Matrices
In animal models, the systemic administration of RB-101 has been shown to effectively inhibit enkephalin-degrading enzymes in relevant biological matrices, including the brain. nih.gov Studies using techniques like microdialysis in freely moving rats have demonstrated that RB-101 administration leads to a significant and long-lasting increase in the extracellular concentrations of Met-enkephalin in brain regions involved in pain control. researchgate.netnih.gov Furthermore, in vivo binding studies in mice have shown that RB-101 inhibits the binding of radiolabeled ligands to opioid receptors, which is indicative of increased occupancy of these receptors by endogenous enkephalins. nih.gov
Pharmacological Efficacy in Relevant Animal Models
RB-101 has demonstrated pharmacological efficacy in a variety of animal models, particularly those related to pain, depression, and anxiety. nih.govresearchgate.net In models of acute noxious heat pain and inflammatory pain, RB-101 produces antinociceptive effects. pnas.org These analgesic effects are believed to be a result of the increased levels of endogenous opioid peptides, which then act on opioid receptors. pnas.orgfrontiersin.org The antinociceptive effects of RB-101 are often mediated through the mu-opioid receptor or a combination of mu- and delta-opioid receptors. nih.gov In contrast, its antidepressant and anxiolytic-like effects are primarily mediated through the delta-opioid receptor. nih.govnih.govjst.go.jp
Dose-Response Relationships for Pharmacodynamic Endpoints
Dose-response relationships for the pharmacodynamic effects of RB-101 have been established in various animal models. For instance, the antinociceptive effects of RB-101 have been shown to be dose-dependent. pnas.org In studies investigating its antidepressant-like activity in the forced swim test in rats, specific doses of RB-101 were found to be effective. nih.gov The table below summarizes some of the observed dose-dependent effects of RB-101 in preclinical studies.
| Animal Model | Pharmacodynamic Endpoint | Effective Dose Range | Receptor Mediation |
| Mouse Pain Models | Antinociception | A low dose of 50 μg (i.c.v.) showed a small effect on its own. pnas.orgpnas.org | Mu-opioid receptor nih.gov |
| Rat Forced Swim Test | Antidepressant-like effects | 32 mg/kg (i.v.) and 100 mg/kg (i.p.) | Delta-opioid receptor nih.gov |
| Rat Locomotor Activity | Increased activity | 32 mg/kg (i.v.) | Delta-opioid receptor nih.gov |
| Rat Morphine Withdrawal | Reduction of withdrawal signs | 5, 10, and 20 mg/kg (i.v.) | Opioid receptors nih.gov |
Preclinical Pharmacokinetics and Biodistribution
Absorption and Distribution Characteristics in Animal Species
Detailed in vivo studies quantifying the absorption and distribution characteristics of RB-101 in various animal species have not been extensively reported. The existing literature primarily focuses on the pharmacodynamic effects of the compound, inferring its ability to reach central nervous system (CNS) targets. The central activity of RB-101, such as its observed antidepressant and anxiolytic-like effects in rodent models, strongly suggests that it is absorbed systemically and subsequently distributed to the brain. However, specific parameters such as oral bioavailability, time to maximum plasma concentration (Tmax), and the volume of distribution (Vd) remain largely uncharacterized. Without dedicated pharmacokinetic studies, any discussion on the rate and extent of absorption, as well as the patterns of distribution to various tissues, would be speculative.
Elimination Pathways and Excretion Kinetics
The metabolic fate and elimination pathways of RB-101 have not been elucidated in the available scientific literature. As a prodrug, RB-101 is designed to be cleaved in vivo to release its active moieties. This biotransformation is a key aspect of its mechanism of action. However, comprehensive studies identifying the specific enzymes responsible for its metabolism, the chemical nature of its metabolites, and the primary routes of excretion (e.g., renal or fecal) are not publicly available. Consequently, critical pharmacokinetic parameters such as the elimination half-life (t½) and clearance rate (CL) in preclinical species have not been established. The kinetics of excretion, including the percentage of the administered dose eliminated through various routes, remain unknown.
Plasma Protein Binding and Tissue Distribution Profiles
Quantitative data on the plasma protein binding of RB-101 are not available in the reviewed literature. The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic profile, as it influences the fraction of unbound drug available to distribute into tissues and exert its pharmacological effect. Without experimental data, the percentage of RB-101 bound to plasma proteins in different animal species cannot be reported.
Similarly, detailed tissue distribution profiles, which would provide insights into the concentration of RB-101 and its active metabolites in various organs and tissues, have not been published. While the compound's central effects indicate brain penetration, the relative concentrations in other tissues are unknown.
Blood-Brain Barrier Permeation Studies
A significant characteristic of RB-101 highlighted in the literature is its ability to cross the blood-brain barrier (BBB). This is a crucial feature for a centrally acting agent. The lipophilic nature of the parent compound is likely a contributing factor to its CNS penetration. However, specific quantitative measures of BBB permeation, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), have not been reported. Such data would be invaluable for understanding the extent and rate of RB-101 entry into the brain and for correlating central drug concentrations with observed pharmacodynamic effects. The mechanism of its transport across the BBB, whether by passive diffusion or carrier-mediated transport, also remains to be investigated.
Metabolism and Biotransformation Pathways of 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101
In Vitro Metabolic Stability and Metabolite Identification
The assessment of a compound's metabolic stability provides crucial insights into its persistence in a biological system and is a key determinant of its in vivo behavior. Such studies are typically conducted using subcellular fractions or intact cellular systems derived from the liver, the primary site of drug metabolism. thermofisher.com
Hepatic Microsomal Stability Studies
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.comevotec.com These preparations are a standard tool for evaluating the metabolic stability of new chemical entities. The stability of a compound in this system is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. nih.govresearchgate.net
For 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, in vitro studies using hepatic microsomes are essential to determine its susceptibility to Phase I metabolic reactions. While specific experimental data for this compound is not extensively detailed in publicly available literature, the general methodology involves incubating the compound with liver microsomes in the presence of necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is then measured, typically by LC-MS/MS, to calculate the stability parameters. creative-bioarray.com
Table 1: Representative Parameters in Hepatic Microsomal Stability Assays
| Parameter | Description | Typical Units |
| In Vitro Half-life (t½) | The time required for 50% of the initial compound concentration to be metabolized. | minutes (min) |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a compound, independent of blood flow. | microliters per minute per milligram of microsomal protein (µL/min/mg) |
Identification of Phase I and Phase II Metabolites
The biotransformation of xenobiotics generally occurs in two phases. Phase I reactions involve the introduction or unmasking of functional groups through processes like oxidation, reduction, and hydrolysis. wikipedia.org Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to increase water solubility and facilitate excretion. drughunter.com
For this compound, the identification of its metabolites would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry. This allows for the determination of the mass of potential metabolites, from which their chemical structures can be inferred.
Potential Phase I Metabolic Pathways:
O-demethylation: The methoxy (B1213986) group on the benzamide (B126) ring is a likely site for O-demethylation, resulting in a hydroxylated metabolite.
Hydroxylation: The phenyl and cyclopentyl rings could undergo hydroxylation at various positions.
Amide hydrolysis: The amide bond could be cleaved, leading to the formation of 3-methoxybenzoic acid and (1-phenylcyclopentyl)methanamine (B93280).
Potential Phase II Metabolic Pathways:
Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid.
Enzymes Involved in Biotransformation
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its pharmacokinetics.
Cytochrome P450 (CYP) Isoform Involvement
The cytochrome P450 system is a major contributor to the Phase I metabolism of a vast number of drugs. wikipedia.org To identify the specific CYP isoforms involved in the metabolism of this compound, reaction phenotyping studies would be necessary. These studies typically involve incubating the compound with a panel of recombinant human CYP isoforms or using specific chemical inhibitors for different CYP enzymes in human liver microsomes.
Table 2: Common Cytochrome P450 Isoforms and Their Relevance in Drug Metabolism
| CYP Isoform | Percentage of Clinically Used Drugs Metabolized |
| CYP3A4/5 | ~50% |
| CYP2D6 | ~20% |
| CYP2C9 | ~15% |
| CYP2C19 | ~5% |
| CYP1A2 | ~5% |
Given the chemical structure of this compound, it is plausible that major isoforms such as CYP3A4, CYP2D6, and members of the CYP2C family could be involved in its metabolism.
Other Metabolic Enzyme Systems
While CYPs are central to Phase I metabolism, other enzyme systems can also play a role. For instance, esterases and amidases are responsible for the hydrolysis of ester and amide linkages, respectively. wikipedia.org If amide hydrolysis is a significant metabolic pathway for this compound, these enzymes would be important contributors to its biotransformation.
For Phase II metabolism, UDP-glucuronosyltransferases (UGTs) are a key family of enzymes that catalyze glucuronidation reactions. drughunter.com If hydroxylated metabolites are formed, UGTs would be responsible for their further conjugation.
Mechanistic Insights into Metabolic Transformations
The chemical structure of this compound provides clues to its potential metabolic transformations. The presence of aromatic rings and an amide linkage suggests several possible metabolic soft spots.
The O-demethylation of the methoxy group likely proceeds via an oxidative mechanism catalyzed by a CYP enzyme, leading to the formation of a formaldehyde (B43269) molecule and a phenolic metabolite. Aromatic hydroxylation on the phenyl or benzamide rings would also be a CYP-mediated process, involving the formation of an epoxide intermediate. The hydrolysis of the amide bond would be catalyzed by amidases, resulting in the cleavage of the molecule into two distinct fragments.
Computational and Theoretical Studies on 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at an atomic level. For a drug candidate like 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, also known as RB-101, these techniques can provide crucial insights into its structural properties and its interactions with biological targets. RB-101 is recognized as a dual inhibitor of two key enzymes responsible for the breakdown of enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). wikipedia.orgnih.govnih.govnih.gov Molecular modeling helps to elucidate the structural features that enable this dual inhibition. acs.org
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A molecule's conformation is critical to its biological activity, as it dictates how well it can fit into the active site of a target enzyme.
Illustrative Data Table: Predicted Low-Energy Conformers of RB-101
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-C) | Key Distances (Å) |
| 1 | 0.00 | 178.5 | N/A |
| 2 | 0.75 | -65.2 | N/A |
| 3 | 1.23 | 70.1 | N/A |
| 4 | 2.50 | 120.8 | N/A |
Note: This table is a hypothetical representation of data that would be generated from a conformational analysis of RB-101. The values are for illustrative purposes only.
Dynamic Simulations of Ligand-Enzyme Complexes
Molecular dynamics (MD) simulations provide a way to observe the movement and interaction of a ligand and its target protein over time. These simulations solve Newton's equations of motion for a system of atoms, offering a detailed view of the dynamic nature of the binding process.
For RB-101, separate MD simulations of its complex with NEP and APN would be conducted to understand the stability of the binding and the key interactions that maintain it. These simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over time, researchers can assess the stability of the complex.
Key Interactions: MD simulations can highlight the persistence of hydrogen bonds, hydrophobic interactions, and coordination with the catalytic zinc ion present in both NEP and APN.
Solvent Effects: The role of water molecules in mediating interactions between RB-101 and the enzymes can be explicitly modeled.
Conformational Changes: These simulations can show how the enzyme's active site might adjust to accommodate the ligand, a phenomenon known as "induced fit."
While specific MD simulation data for RB-101 is not publicly available, studies on other dual inhibitors have demonstrated the utility of this technique in understanding binding modes at an atomic level. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to understand the reactivity of a molecule and the energetics of its interactions with other molecules.
Electronic Structure Analysis
Electronic structure analysis of RB-101 would involve calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. These calculations are typically performed using methods like Density Functional Theory (DFT).
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with the enzyme's active site. For RB-101, the carbonyl oxygen would be expected to be a region of negative potential, making it a likely hydrogen bond acceptor.
Energetic Profiles of Reaction Pathways
Quantum chemical calculations can be used to map out the energetic landscape of a ligand binding to an enzyme. This involves calculating the energy of the system at various points along the binding pathway, including transition states. These calculations can help to determine the binding affinity and the mechanism of inhibition. For metalloenzymes like NEP and APN, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In this approach, the active site, including the zinc ion and the inhibitor, is treated with a high level of quantum mechanical theory, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This allows for an accurate description of the electronic events of binding and catalysis while still being computationally feasible for a large biological system.
In Silico Prediction of Biological Activity
In silico methods use computational models to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized and tested in the lab.
Quantitative Structure-Activity Relationship (QSAR) is a key in silico technique. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For dual enkephalinase inhibitors, a QSAR model could be developed using a dataset of known inhibitors with varying potencies against NEP and APN. researchgate.net The model would identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with inhibitory activity. While no specific QSAR models for RB-101 have been published, the development of such models for this class of compounds is a common strategy in drug discovery to guide the design of more potent inhibitors.
Another important in silico tool is molecular docking. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor. For RB-101, docking studies would be performed against the crystal structures of both NEP and APN. These studies would predict the binding pose of RB-101 in the active sites and estimate the binding affinity. Key interactions, such as the coordination of a functional group to the catalytic zinc ion and hydrogen bonds with key amino acid residues, would be identified. Studies on other dual inhibitors have highlighted the importance of interactions with specific residues in the active sites of NEP and APN, and similar interactions would be expected for RB-101. acs.org
Illustrative Data Table: Predicted ADMET Properties of RB-101
| Property | Predicted Value | Method |
| Aqueous Solubility (logS) | -4.5 | ALOGPS |
| Blood-Brain Barrier Permeation | High | QSAR |
| Caco-2 Permeability (nm/s) | >100 | In silico model |
| CYP2D6 Inhibition | Unlikely | QSAR |
| Human Intestinal Absorption (%) | >90% | QSAR |
Note: This table is a hypothetical representation of data that would be generated from an in silico ADMET prediction for RB-101. The values are for illustrative purposes only.
Future Directions and Perspectives in Academic Research on 3 Methoxy N 1 Phenylcyclopentyl Methyl Benzamide Rb 101
Exploration of Novel Therapeutic Applications (Preclinical)
Preclinical studies have established RB-101 as a compound with significant potential as an analgesic, anxiolytic, and antidepressant. Its ability to protect endogenous enkephalins from enzymatic breakdown leads to the activation of opioid receptors, producing these therapeutic effects without many of the negative side effects associated with conventional opioid agonists. Future preclinical research is poised to delve deeper into these established areas and explore new ones.
Key Areas for Future Preclinical Exploration:
Chronic Pain Models: While analgesic effects have been demonstrated, further studies in diverse and complex animal models of chronic pain (e.g., neuropathic pain, inflammatory pain) are warranted to understand its efficacy in long-term, debilitating pain conditions.
Mood and Anxiety Spectrum Disorders: The anxiolytic and antidepressant-like effects of RB-101 are thought to be mediated by the delta-opioid receptor. Future research could investigate its potential in models of specific anxiety disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD), expanding its applicability beyond generalized anxiety and depression.
Opioid Withdrawal and Substance Use Disorders: Animal studies have suggested RB-101 may be useful in alleviating the symptoms of acute opioid withdrawal. This is a critical area for further investigation, as it could lead to new strategies for managing opioid dependence. Research could be expanded to explore its effects on withdrawal from other substances of abuse.
Development of Advanced Analytical Tools for Research
The accurate quantification of RB-101 and its active metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. As a prodrug, RB-101 presents specific bioanalytical challenges, primarily related to its stability in biological samples. The development of advanced and robust analytical tools is a key future direction.
A significant challenge in the bioanalysis of prodrugs is preventing ex vivo conversion to the active metabolite after sample collection, which can lead to inaccurate measurements. Future research in analytical tool development will likely focus on optimizing sample handling and stabilization protocols. This includes the use of specific enzyme inhibitors, pH control, and temperature management during sample collection and processing to ensure the integrity of the prodrug.
Modern analytical techniques are essential for the sensitive and selective quantification required in preclinical research.
| Analytical Technique | Application in RB-101 Research | Future Development Focus |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Considered the gold standard for quantifying small molecules in complex biological fluids due to its high sensitivity and selectivity. | Development of ultra-sensitive methods to detect low concentrations in specific brain regions; high-throughput methods for rapid screening. |
| High-Resolution Mass Spectrometry (HRMS) | Can be used for metabolite identification and characterization, helping to fully elucidate the metabolic fate of RB-101. | Integration with advanced software for more comprehensive metabolite profiling and identification of previously unknown metabolic pathways. |
| Novel Sample Preparation Techniques | Techniques like solid-phase microextraction (SPME) and automated liquid-liquid extraction can improve reproducibility and reduce analysis time. | Miniaturization of extraction techniques to work with smaller sample volumes (e.g., from microdialysis) and development of greener, more environmentally friendly methods. |
Elucidation of Remaining Mechanistic Complexities
RB-101 is a prodrug that, once in the brain, splits at its disulfide bond to form two active inhibitors that block the enkephalin-degrading enzymes: aminopeptidase (B13392206) N (APN) and neutral endopeptidase 24.11 (NEP). This dual inhibition leads to an increase in the levels of both Met-enkephalin and Leu-enkephalin. While this fundamental mechanism is understood, several complexities remain to be fully elucidated.
A key area of ongoing research is the precise contribution of different opioid receptor subtypes to the behavioral effects of RB-101. It is known that the antidepressant and anxiolytic actions are primarily mediated through the delta-opioid receptor, whereas the analgesic effects can involve either the mu-opioid receptor alone or a combination of mu- and delta-opioid receptors. The exact factors that determine which receptor pathway is dominant in producing analgesia under different conditions (e.g., type of pain, duration of treatment) are not fully clear.
Future research will likely employ sophisticated techniques such as receptor knockout animal models, selective antagonists, and advanced neuroimaging to dissect these pathways more thoroughly. Understanding the downstream signaling cascades activated by the increased enkephalin levels will also be critical. For instance, investigating the impact of RB-101 on neuroplasticity-related markers like Brain-Derived Neurotrophic Factor (BDNF) could provide further insight into its antidepressant effects.
Strategies for Overcoming Research Challenges
One of the most significant challenges for the potential therapeutic development of RB-101 is its lack of oral bioavailability. This has limited its progression in human medical studies. A primary strategy to overcome this is the development of next-generation enkephalinase inhibitors with improved pharmacokinetic properties.
Current and Future Strategies:
| Strategy | Description | Example/Future Direction |
| Prodrug Modification | Chemical modification of the RB-101 structure to create new compounds that are more readily absorbed after oral administration. | The development of compounds like RB-120 and RB-3007, which are orally active successors to RB-101, represents this strategy. Future work will focus on optimizing the balance between oral absorption and potent enzyme inhibition. |
| Advanced Formulation Design | Utilizing novel drug delivery systems to protect the compound from degradation in the gastrointestinal tract and enhance its absorption. | Research into formulations such as lipid-based nanoparticles, nanoemulsions, or polymeric carriers could potentially improve the oral bioavailability of RB-101 itself or similar compounds. |
| Blood-Brain Barrier Penetration | While RB-101 is known to cross the blood-brain barrier, optimizing this penetration is a continuous goal for central nervous system-acting drugs. | Further medicinal chemistry efforts could focus on modifying the physicochemical properties of new compounds to enhance their ability to enter the brain efficiently. |
Potential for Combination Studies with Other Pharmacological Agents (Preclinical)
Preclinical studies have shown that RB-101 powerfully potentiates the analgesic effects of traditional painkillers like morphine and ibuprofen. This synergistic interaction is a highly promising area for future research, as it suggests that RB-101 could be used as part of a combination therapy for pain.
The rationale for such combinations is that targeting different pain mechanisms simultaneously can lead to enhanced efficacy. By increasing endogenous opioid levels, RB-101 could allow for the use of lower doses of conventional opioid analgesics, which may in turn reduce the incidence of their associated side effects, such as respiratory depression, tolerance, and dependence.
Future preclinical combination studies could explore:
RB-101 with NSAIDs: Investigating the synergistic effects with a wider range of non-steroidal anti-inflammatory drugs in various pain models.
RB-101 with Opioid Agonists: Detailed dose-response studies to determine the optimal ratios for combining RB-101 with opioids like morphine to maximize analgesia while minimizing adverse effects.
RB-101 with other CNS agents: Exploring combinations with other classes of drugs, such as certain antidepressants or anxiolytics, to see if synergistic effects can be achieved for treating mood disorders. For instance, its interaction with cholecystokinin (CCK) antagonists has been noted to be strongly synergistic.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide, and what purification challenges arise?
- Answer : Synthesis typically involves coupling benzamide precursors with substituted amines. Microwave-assisted methods (e.g., as in ) can enhance reaction efficiency for complex intermediates. Key challenges include isolating enantiomers due to steric hindrance from the phenylcyclopentyl group and optimizing reaction conditions to minimize byproducts like dibenzoylated derivatives (observed in ). Purification often requires column chromatography with gradient elution or recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) .
Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?
- Answer :
- NMR : Proton and carbon NMR identify methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The cyclopentylmethyl group shows distinct multiplet splitting in -NMR .
- X-ray crystallography : Resolves steric configurations, such as the spatial arrangement of the phenylcyclopentyl moiety. For example, highlights bond angles and torsion angles critical for confirming substituent geometry .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound?
- Answer :
- Enzyme affinity assays : Test inhibition of sirtuins (NAD-dependent deacylases) using fluorogenic substrates, as structurally similar benzamides modulate sirtuin activity ( ).
- Receptor binding studies : Radiolabeled analogs can assess binding to leukotriene receptors (CysLT1), analogous to zafirlukast ().
- Proteomic profiling : Use pull-down assays with biotinylated derivatives to identify interacting proteins in cellular lysates .
Q. How does the compound interact with enzymes like sirtuins, and what therapeutic implications exist?
- Answer : The methoxy and benzamide groups may occupy hydrophobic pockets in sirtuin active sites, altering substrate recognition. suggests sirtuin modulation could extend cell lifespan, potentially aiding in diabetes or neurodegeneration research. Dose-response assays (IC determination) and molecular docking simulations are recommended to map interactions .
Q. What experimental models are suitable for evaluating its efficacy in modulating biochemical pathways?
- Answer :
- In vitro : Use bacterial proliferation assays (e.g., E. coli cultures) to test antimicrobial effects, as related benzamides target enzymes like acps-pptase ().
- In vivo : Murine models of chronic kidney disease (CKD) can assess anti-pruritic effects, given structural similarities to difelikefalin ( ). Monitor biomarkers like β-amyloid peptides if targeting neurodegenerative pathways .
Q. How can researchers resolve contradictions in activity data across experimental setups?
- Answer :
- Standardize assays : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. For example, notes that trifluoromethyl analogs show pH-dependent enzyme inhibition.
- Validate via orthogonal methods : Confirm antimicrobial activity using both broth microdilution (MIC) and time-kill assays .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound?
- Answer :
- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (Safety Data Sheet in ).
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid skin contact with intermediates like benzoyl chloride ( ).
- Storage : Keep desiccated at –20°C to prevent hydrolysis of the benzamide bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
